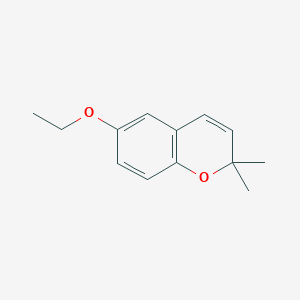
6-Ethoxy-2,2-dimethyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2,2-dimethyl-2H-chromene, also known as Chromene, is a heterocyclic organic compound that belongs to the class of oxygen-containing heterocycles. Chromene has attracted considerable attention in recent years due to its potential applications in various fields such as medicine, pharmacy, and material science.
Wirkmechanismus
6-Ethoxy-2,2-dimethyl-2H-chromene exerts its pharmacological activities through various mechanisms of action. It has been found to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. 6-Ethoxy-2,2-dimethyl-2H-chromene also inhibits the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethoxy-2,2-dimethyl-2H-chromene has several advantages for lab experiments. It is a relatively stable compound and can be synthesized through various methods. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively easy to purify and analyze. However, 6-Ethoxy-2,2-dimethyl-2H-chromene has some limitations for lab experiments. It is a relatively expensive compound and may not be easily available. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively insoluble in water, which may limit its applications in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on 6-Ethoxy-2,2-dimethyl-2H-chromene. One direction is to investigate the structure-activity relationship of 6-Ethoxy-2,2-dimethyl-2H-chromene and its derivatives. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in nanotechnology and biotechnology. 6-Ethoxy-2,2-dimethyl-2H-chromene-based materials may have potential applications in the synthesis of sensors, catalysts, and drug delivery systems. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit neuroprotective effects in animal models of neurodegeneration.
Synthesemethoden
6-Ethoxy-2,2-dimethyl-2H-chromene can be synthesized through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Friedel-Crafts reaction. The Pechmann condensation is the most commonly used method for the synthesis of 6-Ethoxy-2,2-dimethyl-2H-chromene. It involves the reaction between a phenol and a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction between a phenol and an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2,2-dimethyl-2H-chromene has been extensively studied for its potential applications in medicine and pharmacy. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been investigated for its potential applications in material science, such as the synthesis of organic light-emitting diodes and organic solar cells.
Eigenschaften
CAS-Nummer |
180341-24-6 |
|---|---|
Produktname |
6-Ethoxy-2,2-dimethyl-2H-chromene |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
6-ethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
PLJITTVKPAGWES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
Synonyme |
2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)



![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)




![Hepta[5][5]circulene](/img/structure/B71050.png)